molecular formula C17H14N4OS B15135500 Pkm2-IN-6

Pkm2-IN-6

Cat. No.: B15135500
M. Wt: 322.4 g/mol
InChI Key: XRKBXMDFJSWCQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pkm2-IN-6 is a small molecule inhibitor specifically targeting pyruvate kinase isoform M2 (PKM2). PKM2 is an enzyme that plays a crucial role in the glycolytic pathway, converting phosphoenolpyruvate to pyruvate. This enzyme is predominantly expressed in cancer cells and is involved in metabolic reprogramming, making it a significant target for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pkm2-IN-6 involves multiple steps, starting from commercially available starting materials. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and cost-effectiveness, often involving automated synthesis and high-throughput purification methods .

Chemical Reactions Analysis

Types of Reactions

Pkm2-IN-6 undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds .

Scientific Research Applications

Pkm2-IN-6 has a wide range of scientific research applications, including:

Mechanism of Action

Pkm2-IN-6 exerts its effects by binding to the active site of PKM2, inhibiting its enzymatic activity. This inhibition disrupts the glycolytic pathway, leading to reduced energy production and metabolic stress in cancer cells. The compound also affects various signaling pathways involved in cell proliferation and survival, making it a potent anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pkm2-IN-6 stands out due to its high binding affinity and specificity towards PKM2. It has shown promising results in preclinical studies, demonstrating potent anticancer activity with minimal off-target effects .

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

4-imidazo[1,2-a]pyridin-3-yl-N-(2-methoxyphenyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C17H14N4OS/c1-22-15-7-3-2-6-12(15)19-17-20-13(11-23-17)14-10-18-16-8-4-5-9-21(14)16/h2-11H,1H3,(H,19,20)

InChI Key

XRKBXMDFJSWCQP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC2=NC(=CS2)C3=CN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.